molecular formula C16H9Cl2N3O5S2 B2830976 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 438034-73-2

3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2830976
CAS No.: 438034-73-2
M. Wt: 458.28
InChI Key: IPTBTSZWTPXEMZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core that is substituted at the 3 and 5 positions with chlorine atoms and is linked via a nitrogen atom to a 2-aminothiazole ring. This central thiazole moiety, a five-membered heterocycle containing both nitrogen and sulfur atoms, is recognized in medicinal chemistry as a versatile pharmacophore with a strong propensity for biological activity . The thiazole ring is further functionalized at the 5-position with a (4-nitrophenyl)sulfonyl group, contributing to the compound's distinct electronic properties and molecular recognition potential. Compounds containing the thiazole nucleus have demonstrated a wide and diverse spectrum of therapeutic potentials in research, including antimicrobial, anticancer, and anti-inflammatory effects . The specific structural motifs present in this molecule—the dichlorobenzamide, the thiazole, and the nitrophenylsulfonyl group—suggest its primary research value lies in its potential as a key intermediate for the synthesis of more complex chemical entities or as a candidate for high-throughput screening libraries in drug discovery campaigns. Furthermore, structurally related N -(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as a novel class of selective negative allosteric modators for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, indicating potential as a pharmacological tool for neuroscientific research . This product is provided exclusively For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O5S2/c17-10-5-9(6-11(18)7-10)15(22)20-16-19-8-14(27-16)28(25,26)13-3-1-12(2-4-13)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTBTSZWTPXEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the nitro group, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or benzamide rings.

Scientific Research Applications

Medicinal Chemistry Applications

Fluorinated compounds are increasingly important in drug design and development. The introduction of trifluoromethoxy and difluoro groups can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.

  • Anticancer Agents : Research has indicated that compounds with trifluoromethoxy groups exhibit improved selectivity and potency against cancer cell lines. The electron-withdrawing nature of the trifluoromethoxy group can enhance the lipophilicity of the drug, facilitating better membrane permeability .
  • Antimicrobial Activity : Studies have shown that methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate derivatives possess significant antimicrobial properties. The incorporation of fluorine atoms has been linked to increased activity against resistant strains of bacteria and fungi .
  • Drug Development : The compound serves as a building block for synthesizing various pharmaceuticals. Its structure allows for modifications that can lead to new drug candidates with enhanced efficacy against diseases such as malaria and other infectious diseases .

Agrochemical Applications

Fluorinated compounds are also valuable in the development of agrochemicals due to their stability and effectiveness.

  • Pesticides and Herbicides : Methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate can be utilized in formulating pesticides and herbicides. The presence of fluorine atoms enhances the compound's resistance to degradation in environmental conditions, making it effective over longer periods .
  • Plant Growth Regulators : Research indicates that fluorinated benzoates can act as plant growth regulators, promoting growth and yield in various crops. This application is particularly relevant in enhancing agricultural productivity while minimizing environmental impact .

Materials Science Applications

The unique properties of methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate extend to materials science.

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with desirable properties such as chemical resistance, thermal stability, and low surface energy. These materials are useful in coatings and advanced manufacturing processes .
  • Nanotechnology : In nanotechnology, fluorinated compounds are explored for their potential in creating functionalized nanoparticles that exhibit enhanced stability and reactivity. This application is crucial for developing new materials for electronics and biomedical devices .

Data Table: Overview of Applications

Application AreaSpecific UsesBenefits
Medicinal ChemistryAnticancer agents, antimicrobial agentsImproved selectivity, potency
AgrochemicalsPesticides, herbicides, plant growth regulatorsEnhanced stability and effectiveness
Materials ScienceFluorinated polymers, nanotechnologyChemical resistance, thermal stability

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate showed significant cytotoxic effects on various cancer cell lines. The modifications increased the lipophilicity of the compounds, leading to improved cellular uptake and efficacy .
  • Agricultural Efficacy : Field trials indicated that a formulation containing methyl 3,6-difluoro-2-(trifluoromethoxy)benzoate significantly reduced pest populations while promoting crop yield compared to conventional pesticides .
  • Material Development : Research on fluorinated polymers derived from this compound revealed enhanced mechanical properties and chemical resistance when used in coatings for industrial applications .

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the nitrophenyl sulfonyl group are believed to play crucial roles in its biological activity. These moieties can interact with enzymes, receptors, or other proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interfere with cellular processes related to growth and proliferation.

Comparison with Similar Compounds

Substituents on the Thiazole Ring

  • 3,4-Dichloro-N-(5-((4-Methylpiperazin-1-yl)Methyl)-4-(Pyridin-3-yl)Thiazol-2-yl)Benzamide (4e, ): Replaces the sulfonyl group with a 4-methylpiperazinylmethyl moiety. Molecular weight: ~490–510 g/mol (estimated), compared to ~468.29 g/mol for the target compound.
  • N-(5-Isobutoxy-8H-Indeno[1,2-d]Thiazol-2-yl)-3,5-Dimethoxybenzamide (7c, ): Features an indenothiazole fused ring system instead of a simple thiazole. Methoxy groups on the benzamide reduce electron-withdrawing effects compared to chlorine atoms.

Sulfonyl-Containing Analogues

  • 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones (7–9, ) :
    • Sulfonyl groups enhance solubility and stabilize tautomeric forms (thione vs. thiol).
    • IR spectra show C=S stretches at 1247–1255 cm⁻¹, whereas the target compound’s sulfonyl group would exhibit S=O stretches at ~1150–1300 cm⁻¹ .

Key Differentiators

  • The combination of 3,5-dichlorobenzamide and 4-nitrophenylsulfonyl groups distinguishes this compound from piperazinyl () or indenothiazole derivatives ().
  • Spectral Signatures: Unique IR peaks for S=O and Cl substituents contrast with C=S stretches in triazoles () or methoxy signals in indenothiazoles .

Biological Activity

3,5-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, identified by its CAS number 438034-73-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety. Its chemical formula is C16H9Cl2N3O5S2C_{16}H_{9}Cl_{2}N_{3}O_{5}S_{2}, which contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound suggests several promising applications:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The presence of the thiazole ring enhances its interaction with microbial targets, potentially disrupting their cellular processes .
  • Anticancer Potential : Investigations into its anticancer effects have shown that the compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, which is attributed to the compound's ability to interfere with cellular signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is known to interact with enzymes critical for microbial survival and cancer cell proliferation, leading to their inhibition.
  • Cellular Uptake : The structural characteristics allow for efficient cellular uptake, enhancing its bioavailability and efficacy.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may induce oxidative stress in target cells, contributing to its cytotoxic effects against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes

Case Study: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on several cancer cell lines. The study reported an IC50 value of 15 µM against breast cancer cells, indicating potent activity compared to standard chemotherapeutics . The study also highlighted the compound's ability to induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityReference
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amineModerate antimicrobial effects
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideAnticancer activity noted

This compound stands out due to its dual action as both an antimicrobial and anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide, and how are reaction conditions optimized?

  • Synthetic Routes : The compound can be synthesized via multi-step reactions. A common approach involves coupling a thiazole-2-amine derivative with a benzoyl chloride group. For example, reacting 5-((4-nitrophenyl)sulfonyl)thiazol-2-amine with 3,5-dichlorobenzoyl chloride in a solvent like pyridine or dichloromethane under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .
  • Optimization : Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (room temperature to 60°C), and stoichiometric ratios. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify substituent positions and confirm amide bond formation.

  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula .

    • Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement ) resolves 3D conformation. Intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) stabilize the crystal lattice .
    Example Crystallographic Data
    Space group: P-1
    Hydrogen bonds: N1–H1⋯N2 (2.02 Å)
    R-factor: < 0.05

Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?

  • In Vitro Assays :

  • Antimicrobial : Broth microdilution to determine MIC against bacterial/fungal strains.
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Enzyme Inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), analogous to thiazole derivatives inhibiting anaerobic metabolism .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different experimental models?

  • Data Validation :

  • Replicate assays under standardized conditions (e.g., pH, serum concentration).
  • Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
    • Impurity Analysis : HPLC or LC-MS to rule out contaminants affecting activity .

Q. What strategies are employed to optimize the yield and purity of this compound during multi-step synthesis?

  • Stepwise Optimization :

  • Thiazole Ring Formation : Use Hantzsch thiazole synthesis with thiourea and α-halo ketones.
  • Sulfonation : Introduce the 4-nitrophenylsulfonyl group via nucleophilic aromatic substitution under anhydrous conditions .
    • Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) or recrystallization from methanol .

Q. What computational and experimental approaches are used to elucidate its mechanism of action at the molecular level?

  • Computational :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., PFOR, kinases) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes.
    • Experimental :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • X-ray Crystallography : Co-crystallize the compound with target proteins to visualize interactions .

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